Cas no 915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone)

El azetidin-1-il-(5-cloropirazin-2-il)metanona es un compuesto orgánico que combina un núcleo de azetidina con un grupo 5-cloropirazin-2-ilmetanona. Esta estructura confiere propiedades únicas, como alta reactividad y potencial actividad biológica, particularmente en la síntesis de fármacos y agroquímicos. Su grupo cloropirazinilo mejora la estabilidad y selectividad en reacciones de acoplamiento, mientras que el anillo de azetidina aporta rigidez estructural, favoreciendo interacciones específicas con dianas moleculares. Es útil en química médica para el desarrollo de inhibidores enzimáticos o moduladores de receptores, destacando su versatilidad en la formación de derivados funcionalizados. Su pureza y reactividad lo hacen valioso en investigaciones preclínicas.
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone structure
915948-98-0 structure
Nombre del producto:azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
Número CAS:915948-98-0
MF:C8H8ClN3O
Megavatios:197.621620178223
MDL:MFCD26394902
CID:786935

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Propiedades químicas y físicas

Nombre e identificación

    • Methanone, 1-azetidinyl(5-chloro-2-pyrazinyl)-
    • 2-(azetidin-1-ylcarbonyl)-5-chloropyrazine
    • azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
    • 1-Azetidinyl(5-chloro-2-pyrazinyl)methanone (ACI)
    • 5-[(Azetidin-1-yl)carbonyl]-2-chloropyrazine
    • Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
    • MDL: MFCD26394902
    • Renchi: 1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2
    • Clave inchi: WIFSSWYPPHSSIV-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CCC1)C1C=NC(Cl)=CN=1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM168300-250mg
azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
250mg
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4532-250MG
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
915948-98-0 97%
250MG
¥ 1,716.00 2023-04-13
Alichem
A099001633-1g
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
1g
$721.14 2023-08-31
eNovation Chemicals LLC
D711091-5G
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
915948-98-0 97%
5g
$2420 2024-07-21
Chemenu
CM168300-1g
azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
1g
$776 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4532-10 G
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
915948-98-0 97%
10g
¥ 21,450.00 2021-05-07
Chemenu
CM168300-500mg
azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
500mg
$521 2023-03-07
Chemenu
CM168300-25g
azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
25g
$6403 2022-08-30
1PlusChem
1P01ECA2-5g
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
5g
$2315.00 2024-04-20
A2B Chem LLC
AX47914-5g
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
5g
$2176.00 2024-07-18

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  < 20 °C; 30 min, 20 °C
1.2 Solvents: Toluene ;  60 min, 73 °C; 60 min, 95 °C
Referencia
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Hose, David R. J.; et al, Organic Process Research & Development, 2018, 22(2), 241-246

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  0 °C; 2 h, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ;  60 min, 73 °C; 60 min, 95 °C
Referencia
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Hose, David R. J.; et al, Organic Process Research & Development, 2018, 22(2), 241-246

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, rt; 30 min, 30 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
2.2 Solvents: Water ;  60 °C → 10 °C
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2
3.1 Reagents: Sulfolane Solvents: Toluene ;  2.5 h, 150 °C; 150 °C → 70 °C
3.2 Reagents: Sodium hydroxide Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  0 °C; 2 h, 80 °C
5.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  < 20 °C; 30 min, 20 °C
5.2 Solvents: Toluene ;  60 min, 73 °C; 60 min, 95 °C
Referencia
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Hose, David R. J.; et al, Organic Process Research & Development, 2018, 22(2), 241-246

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ,  Acetonitrile ;  5 h, rt → 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: Triethylamine Solvents: Dichloromethane ;  72 h, rt
Referencia
Property based optimisation of glucokinase activators - discovery of the phase IIb clinical candidate AZD1656
Waring, Michael J.; et al, MedChemComm, 2012, 3(9), 1077-1081

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium chloride Solvents: Toluene ;  rt → 73 °C
1.2 Reagents: Thionyl chloride ;  60 min, 73 °C; 4 h, 73 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ;  60 min, 73 °C; 60 min, 95 °C
Referencia
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Hose, David R. J.; et al, Organic Process Research & Development, 2018, 22(2), 241-246

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sulfolane Solvents: Toluene ;  2.5 h, 150 °C; 150 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  0 °C; 2 h, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  < 20 °C; 30 min, 20 °C
3.2 Solvents: Toluene ;  60 min, 73 °C; 60 min, 95 °C
Referencia
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Hose, David R. J.; et al, Organic Process Research & Development, 2018, 22(2), 241-246

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
1.2 Solvents: Water ;  60 °C → 10 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2
2.1 Reagents: Sulfolane Solvents: Toluene ;  2.5 h, 150 °C; 150 °C → 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  0 °C; 2 h, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  < 20 °C; 30 min, 20 °C
4.2 Solvents: Toluene ;  60 min, 73 °C; 60 min, 95 °C
Referencia
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Hose, David R. J.; et al, Organic Process Research & Development, 2018, 22(2), 241-246

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Raw materials

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:915948-98-0)azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
A946448
Pureza:99%
Cantidad:1g
Precio ($):585.0